molecular formula C10H10F3NO2 B1395881 Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate CAS No. 872624-53-8

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate

Cat. No. B1395881
Key on ui cas rn: 872624-53-8
M. Wt: 233.19 g/mol
InChI Key: MIEPONYZJUGILI-UHFFFAOYSA-N
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Patent
US07786108B2

Procedure details

Add cesium fluoride (184.3 g, 1.21 mol), methyl boronic acid (63.7 g, 1.05 mol, 3 mol equiv.) and bis(diphenylphosphinoferrocene)palladium(II) chloride (27.83 g, 35.1 mmol) to a solution of methyl 2-amino-5-iodo-4-trifluoromethylbenzoate (121 g, 351 mmol) in anhydrous 1,4-dioxane (2.5 L) at room temperature under an atmosphere of nitrogen and heat the mixture at 80° C. for 3 h. Allow the mixture to cool to room temperature then partition between ethyl acetate (2.5 L) and water (2.5 L) and filter through a pad of Celite® to remove the fine black suspension. Extract the aqueous phase with ethyl acetate (2×100 mL) and wash the combined organic extracts with brine (1 L). Dry over anhydrous magnesium sulfate, filter and remove the solvent under reduced pressure at 45° C. to give a red oil. Purify the residue by column chromatography on silica gel, eluting with isohexane/ethyl acetate (9:1), to give the title compound as a pale yellow crystalline solid (75.25 g, 92%). 1H NMR (300 MHz, CDCl3) δ 7.73 (s, 1H), 6.93 (s, 1H), 5.70 (s, 2H), 3.90 (s, 3H), 2.33 (s, 3H).
Quantity
184.3 g
Type
reactant
Reaction Step One
Quantity
63.7 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(diphenylphosphinoferrocene)palladium(II) chloride
Quantity
27.83 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[CH3:3]B(O)O.[NH2:7][C:8]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[C:15](I)=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11]>O1CCOCC1>[NH2:7][C:8]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[C:15]([CH3:3])=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
184.3 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
63.7 g
Type
reactant
Smiles
CB(O)O
Name
bis(diphenylphosphinoferrocene)palladium(II) chloride
Quantity
27.83 g
Type
reactant
Smiles
Name
Quantity
121 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)C(F)(F)F)I
Name
Quantity
2.5 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Allow the mixture to cool to room temperature
CUSTOM
Type
CUSTOM
Details
then partition between ethyl acetate (2.5 L) and water (2.5 L)
FILTRATION
Type
FILTRATION
Details
filter through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
to remove the fine black suspension
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
wash the combined organic extracts with brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure at 45° C.
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with isohexane/ethyl acetate (9:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 75.25 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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